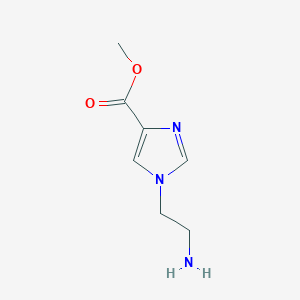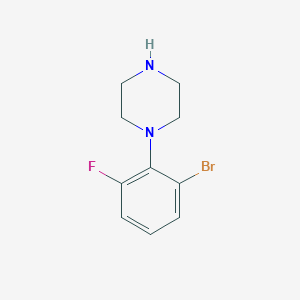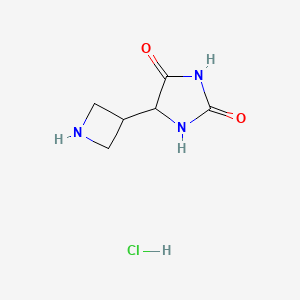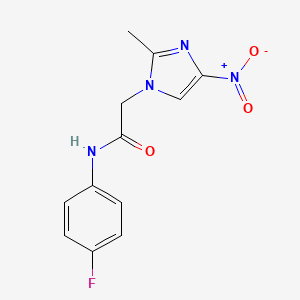
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide: is an organic compound that belongs to the class of acetamides It features a fluorophenyl group, a nitroimidazole moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.
Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Alkylation: The nitrated imidazole is alkylated with methyl iodide to introduce the methyl group.
Acetamide Formation: The final step involves the reaction of the alkylated nitroimidazole with 4-fluoroaniline and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: Formation of N-(4-Aminophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide.
Substitution: Formation of N-(4-Substituted phenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide derivatives.
Scientific Research Applications
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Pharmacology: Research is conducted to explore its potential as an anti-inflammatory and anticancer agent.
Biochemistry: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Chemistry: It is explored for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide involves:
Molecular Targets: The compound targets microbial enzymes and receptors, disrupting their normal function.
Pathways Involved: It interferes with DNA synthesis and repair in microbial cells, leading to cell death. In cancer cells, it may inhibit specific signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- N-(4-Bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- N-(4-Methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Uniqueness
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to its chloro, bromo, and methyl analogs. The fluorine atom can also influence the compound’s lipophilicity and ability to cross cell membranes.
Properties
Molecular Formula |
C12H11FN4O3 |
|---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11FN4O3/c1-8-14-11(17(19)20)6-16(8)7-12(18)15-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,15,18) |
InChI Key |
FVWUGSRHTMXBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


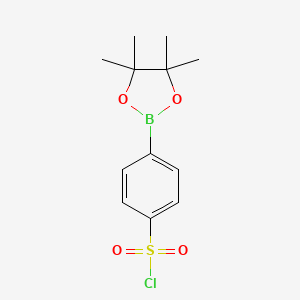
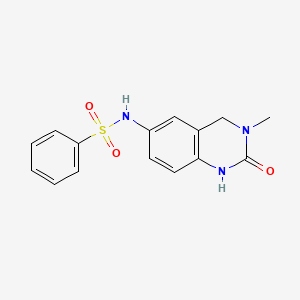
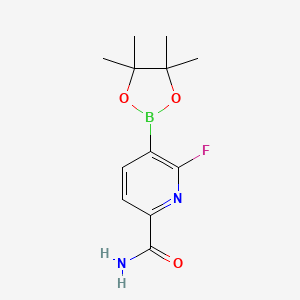
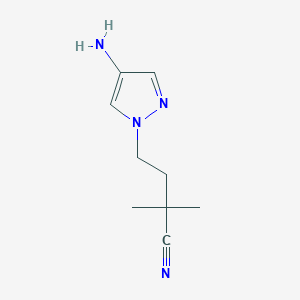
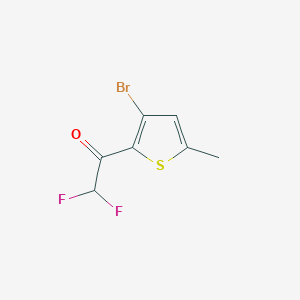
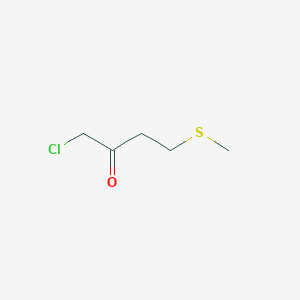
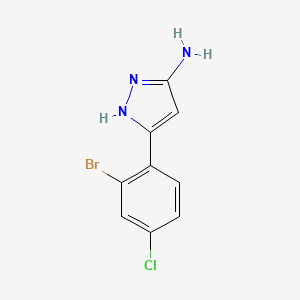
![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)

![Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)
